3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate is a complex organic compound that features a cyclohexyl ring, a benzothiazole moiety, and an oxobutanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Cyclohexyl Ring Formation: The cyclohexyl ring can be introduced via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzothiazole moiety with the cyclohexyl ring and the oxobutanoate group using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound’s reactivity makes it useful in various industrial processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole moiety but lacks the cyclohexyl and oxobutanoate groups.
Benzothiazole Derivatives: Various derivatives with different substituents on the benzothiazole ring, each exhibiting unique properties and applications.
Uniqueness
3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate is unique due to its combination of structural elements, which confer distinct chemical and biological properties. The presence of the cyclohexyl ring and oxobutanoate group differentiates it from other benzothiazole derivatives, enhancing its potential for diverse applications .
Properties
Molecular Formula |
C20H26N2O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C20H26N2O3S/c1-12-4-7-16-17(10-12)26-20(21-16)22-18(23)8-9-19(24)25-15-6-5-13(2)14(3)11-15/h4,7,10,13-15H,5-6,8-9,11H2,1-3H3,(H,21,22,23) |
InChI Key |
MGGCOHQHXRYZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OC(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.